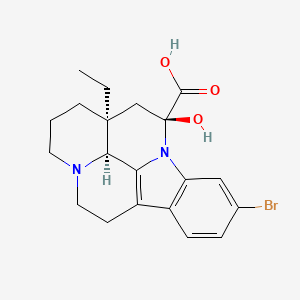![molecular formula C23H17NO6 B13780965 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- CAS No. 67036-85-5](/img/structure/B13780965.png)
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely recognized for its applications in dyes and pigments. The presence of amino, hydroxy, and phenoxy groups in its structure contributes to its versatility and reactivity in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE typically involves the reaction of 1-amino-2-halogen-4-hydroxy-anthraquinone with a hydroxyaryl compound containing a COR group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and other industrial processes .
Applications De Recherche Scientifique
1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-AMINO-4-HYDROXY-2-[4-(2-OXOPROPOXY)PHENOXY]ANTHRAQUINONE involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects. The phenoxy group contributes to its stability and reactivity in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-AMINO-4-HYDROXY-2-PHENOXYANTHRAQUINONE
- 1-AMINO-2-BROMO-4-HYDROXYANTHRAQUINONE
- 1-AMINO-4-HYDROXY-2-METHOXYANTHRAQUINONE
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical reactions and industrial applications .
Propriétés
Numéro CAS |
67036-85-5 |
|---|---|
Formule moléculaire |
C23H17NO6 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H17NO6/c1-12(25)11-29-13-6-8-14(9-7-13)30-18-10-17(26)19-20(21(18)24)23(28)16-5-3-2-4-15(16)22(19)27/h2-10,26H,11,24H2,1H3 |
Clé InChI |
QKSHXKRSGMVHSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


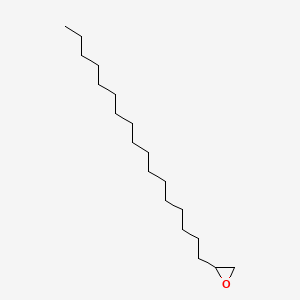
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
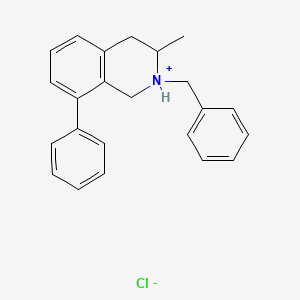
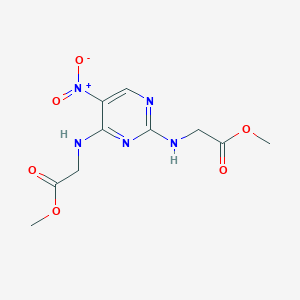
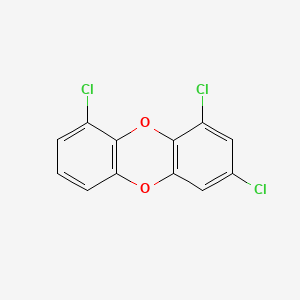

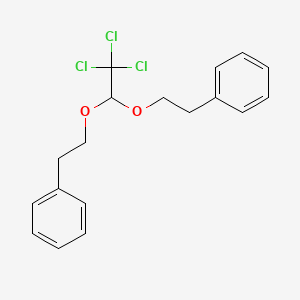
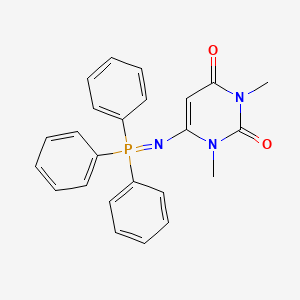
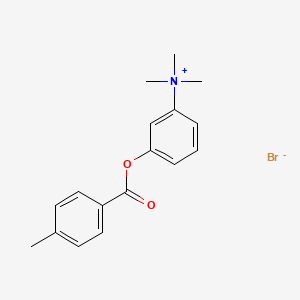
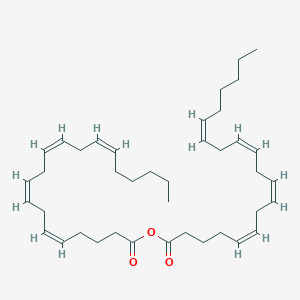
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)

